Ethyl 2,2,6,6-tetramethyl-4-piperidineacetate
Overview
Description
Ethyl 2,2,6,6-tetramethyl-4-piperidineacetate is an organic compound with the molecular formula C13H25NO2. It is a derivative of piperidine, characterized by the presence of ethyl and acetyl groups attached to the piperidine ring. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2,2,6,6-tetramethyl-4-piperidineacetate can be synthesized through several methods. One common approach involves the esterification of 2,2,6,6-tetramethyl-4-piperidone with ethyl acetate in the presence of an acid catalyst. The reaction typically occurs under reflux conditions, with the removal of water to drive the reaction to completion .
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous-flow processes. These methods enhance efficiency and yield by maintaining optimal reaction conditions and minimizing side reactions. The use of fixed-bed reactors and catalysts such as platinum on carbon (Pt/C) can further improve the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,2,6,6-tetramethyl-4-piperidineacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Oxone (potassium peroxymonosulfate) is commonly used as an oxidizing agent.
Reduction: Hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C) is often employed.
Substitution: Various nucleophiles can be used to replace the ester group, depending on the desired product.
Major Products Formed
The major products formed from these reactions include N-oxides, amine derivatives, and substituted piperidine compounds. These products have diverse applications in organic synthesis and medicinal chemistry .
Scientific Research Applications
Ethyl 2,2,6,6-tetramethyl-4-piperidineacetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound serves as a precursor for the development of biologically active molecules.
Medicine: It is investigated for its potential therapeutic properties, including its use in drug development.
Industry: The compound is utilized in the production of polymers, coatings, and other materials
Mechanism of Action
The mechanism of action of Ethyl 2,2,6,6-tetramethyl-4-piperidineacetate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved in its action depend on the specific application and the target molecule .
Comparison with Similar Compounds
Similar Compounds
2,2,6,6-Tetramethylpiperidine: A related compound with similar steric properties but lacking the ethyl acetate group.
2,2,6,6-Tetramethyl-4-piperidone: The precursor used in the synthesis of Ethyl 2,2,6,6-tetramethyl-4-piperidineacetate.
N,N′-bis(2,2,6,6-tetramethyl-4-piperidinyl)-1,6-hexanediamine: A compound with two piperidine rings, used in polymer production.
Uniqueness
This compound is unique due to its combination of steric hindrance and functional groups, which confer stability and reactivity. This makes it particularly valuable in applications requiring robust and versatile chemical intermediates .
Properties
IUPAC Name |
ethyl 2-(2,2,6,6-tetramethylpiperidin-4-yl)acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO2/c1-6-16-11(15)7-10-8-12(2,3)14-13(4,5)9-10/h10,14H,6-9H2,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIGXRRMXTFZZEU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1CC(NC(C1)(C)C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301253972 | |
Record name | Ethyl 2,2,6,6-tetramethyl-4-piperidineacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301253972 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52301-95-8 | |
Record name | Ethyl 2,2,6,6-tetramethyl-4-piperidineacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52301-95-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 2,2,6,6-tetramethyl-4-piperidineacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301253972 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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